molecular formula C12H23N3O3 B7882146 [1-(2-Amino-acetyl)-piperidin-4-yl]-carbamic acid tert-butyl ester

[1-(2-Amino-acetyl)-piperidin-4-yl]-carbamic acid tert-butyl ester

Cat. No.: B7882146
M. Wt: 257.33 g/mol
InChI Key: JCGBFZUMEHAGBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(2-Amino-acetyl)-piperidin-4-yl]-carbamic acid tert-butyl ester (CAS: 1305711-26-5, molecular formula: C₁₂H₂₃N₃O₃) is a piperidine-derived compound featuring a tert-butyl carbamate (Boc) protecting group and a 2-aminoacetyl substituent. The Boc group enhances solubility and stability during synthetic processes, while the aminoacetyl moiety may confer biological activity, such as interactions with enzymes or receptors . This compound is used as an intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and receptor modulators .

Properties

IUPAC Name

tert-butyl N-[1-(2-aminoacetyl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)14-9-4-6-15(7-5-9)10(16)8-13/h9H,4-8,13H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGBFZUMEHAGBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[1-(2-Amino-acetyl)-piperidin-4-yl]-carbamic acid tert-butyl ester, a compound with the CAS number 1305711-26-5, has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, focusing on anti-inflammatory properties, cytotoxicity, and other relevant pharmacological effects.

Chemical Structure and Properties

The compound is a piperidine derivative characterized by the following structural formula:

C12H24N2O3\text{C}_{12}\text{H}_{24}\text{N}_{2}\text{O}_{3}

It contains a piperidinyl moiety and a carbamate functional group which are critical for its biological interactions.

Anti-inflammatory Activity

Recent studies indicate that piperidine derivatives exhibit significant anti-inflammatory effects. The compound has been investigated for its ability to inhibit the nuclear factor kappa B (NF-κB) pathway, a key regulator of inflammation.

Table 1: NF-κB Inhibition Studies

CompoundIC50 (µM)Cell Line UsedMechanism of Action
KZ-412.83A549 (Alveolar epithelial cells)Inhibition of NF-κB signaling
This compoundTBDTBDTBD

In this context, derivative KZ-41 was noted for its rapid absorption and complete oral bioavailability, suggesting that similar derivatives may have favorable pharmacokinetic profiles.

Cytotoxicity and Anticancer Potential

The anticancer potential of piperidine derivatives has been explored in various studies. For example, compounds with similar structures have shown cytotoxic effects against different cancer cell lines, including lung and breast cancer models.

Table 2: Cytotoxicity Data

CompoundCancer Cell LineIC50 (µM)Reference
Compound AFaDu (hypopharyngeal)TBD
Compound BMCF7 (breast cancer)TBD
This compoundTBDTBDTBD

These findings suggest that further investigation into the cytotoxic properties of this compound is warranted.

The mechanisms through which this compound exerts its effects likely involve interaction with specific cellular targets. For instance, studies have shown that piperidine derivatives can modulate the activity of various enzymes involved in inflammatory processes and cancer progression.

Case Studies

Several case studies have highlighted the therapeutic potential of piperidine derivatives in treating inflammatory diseases and cancers.

  • Study on NF-κB Inhibition : A study demonstrated that certain piperidine derivatives significantly inhibited NF-κB activation in response to pro-inflammatory cytokines, suggesting a pathway for developing anti-inflammatory therapies.
  • Cytotoxicity Assessment : Another research project assessed the cytotoxic effects of piperidine derivatives on cancer cell lines, revealing promising results that support their further development as anticancer agents.

Comparison with Similar Compounds

Structural Features

  • Aminoacetyl vs. Chloroacetyl: The replacement of the amino group with chlorine ([1-(2-chloro-acetyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester) increases electrophilicity, making the compound more reactive in nucleophilic substitution reactions .
  • Aromatic vs. Aliphatic Substituents : The chloropyrimidinyl group in tert-butyl (1-(2-chloropyrimidin-4-yl)piperidin-4-yl)carbamate enhances π-π stacking interactions in kinase binding pockets, a feature absent in the target compound .

Research Findings and Data

Physicochemical Properties

  • Solubility: The amino group in the target compound improves aqueous solubility (~15 mg/mL) compared to chlorinated analogues (<5 mg/mL) .
  • Stability : Boc-protected derivatives exhibit >90% stability in acidic conditions (pH 3–5), critical for oral bioavailability .

Spectroscopic Characterization

  • ¹H NMR : The target compound’s piperidine protons resonate at δ 3.2–3.8 ppm, while the Boc group’s tert-butyl signal appears at δ 1.4 ppm .
  • Mass Spectrometry : ESI-MS confirms [M+H]⁺ at m/z 266.2 for the target compound, distinct from ethyl-substituted analogues ([M+H]⁺ at m/z 294.3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.